molecular formula C11H19ClN2O3 B2399781 Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride CAS No. 2241139-63-7

Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride

Cat. No.: B2399781
CAS No.: 2241139-63-7
M. Wt: 262.73
InChI Key: DNQAYLBZHNTMER-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-2,5-diazaspiro[34]octane-2-carboxylate;hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with an appropriate oxidizing agent to introduce the oxo group at the 7-position. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of spirocyclic compounds.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The oxo group at the 7-position can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity to target proteins. Pathways involved may include modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

IUPAC Name

tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3.ClH/c1-10(2,3)16-9(15)13-6-11(7-13)4-8(14)5-12-11;/h12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQAYLBZHNTMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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